7-chloro-9-oxo-9H-fluorene-1-carboxylic acid chemical properties
7-chloro-9-oxo-9H-fluorene-1-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Methodological Exploration of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid. Given that this specific molecule is not extensively characterized in publicly available literature, this guide adopts a predictive and methodological approach. It synthesizes data from structurally analogous compounds to forecast chemical properties and outlines robust workflows for synthesis and characterization, grounding its claims in established chemical principles and authoritative sources.
Introduction and Strategic Overview
The fluorenone core is a privileged scaffold in both materials science and medicinal chemistry, valued for its rigid, planar structure and rich electronic properties.[1] The introduction of substituents, such as halogens and carboxylic acids, allows for the fine-tuning of these properties, opening avenues for novel applications, from organic light-emitting diodes (OLEDs) to pharmaceutical intermediates.[1][2]
7-chloro-9-oxo-9H-fluorene-1-carboxylic acid represents a specific, yet underexplored, iteration of this scaffold. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound. We will proceed by first establishing its molecular identity, then presenting a table of predicted physicochemical properties based on data from closely related analogues. Subsequently, we will detail a proposed synthetic route and a comprehensive analytical workflow, explaining the causality behind each methodological choice. This document is designed not merely as a list of data but as a self-validating system of protocols and scientific reasoning.
Molecular Structure and Identification
The foundational step in investigating any chemical entity is to unequivocally define its structure and associated identifiers.
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IUPAC Name: 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid
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Molecular Formula: C₁₄H₇ClO₃
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Molecular Weight: 258.66 g/mol
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Canonical SMILES: C1=CC(=C(C2=C1C(=O)C3=C2C=C(C=C3)Cl)C(=O)O)
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InChI Key: InChIKey=SWHJMBKFLIHZRN-UHFFFAOYSA-N
The structure combines a fluorenone backbone with two key functional groups: a carboxylic acid at position 1 and a chlorine atom at position 7. The ketone, carboxylic acid, and chlorine are all electron-withdrawing groups that will significantly influence the electronic distribution and reactivity of the aromatic system.
Caption: Structure of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid.
Predicted Physicochemical Properties
No experimental data for 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is readily available. The following table provides predicted values and experimental data for closely related compounds to serve as a benchmark for experimental design.
| Property | Predicted Value / Analog Data | Rationale & Causality |
| Melting Point (°C) | > 200 °C | 9-Fluorenone-1-carboxylic acid melts at 196-198 °C.[3] The addition of a chlorine atom increases molecular weight and intermolecular forces (dipole-dipole interactions), which is expected to raise the melting point. |
| Boiling Point (°C) | > 350 °C | The parent compound, fluorenone, boils at 341.5 °C.[4] The high molecular weight and polarity of the target compound suggest a significantly higher boiling point, likely accompanied by decomposition. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, THF). Sparingly soluble in alcohols. Insoluble in water and nonpolar solvents (e.g., hexanes). | The large, nonpolar fluorenone core dominates, limiting aqueous solubility. The carboxylic acid group provides polarity, enabling solubility in polar aprotic solvents. It will likely deprotonate and dissolve in aqueous basic solutions (e.g., NaHCO₃, NaOH). |
| Appearance | Expected to be a yellow or off-white solid. | Fluorenone and its derivatives are typically yellow solids due to the extended conjugated π-system which absorbs light in the blue-violet region.[3][5] |
| pKa | ~3-4 | The pKa of benzoic acid is ~4.2. The electron-withdrawing fluorenone system and the additional chloro-substituent are expected to stabilize the carboxylate conjugate base, making the carboxylic acid more acidic and thus lowering its pKa. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route would involve the construction of the substituted fluorenone core. While multiple strategies exist for fluorenone synthesis, a common approach involves intramolecular cyclization reactions.[1] A potential workflow is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Causality:
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Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a highly reliable method for forming the C-C bond between the two phenyl rings, creating the necessary biphenyl intermediate. The choice of starting materials (a brominated benzoic acid and a formyl-substituted boronic acid) strategically places the functional groups required for the subsequent cyclization.
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Intramolecular Friedel-Crafts Acylation: The biphenyl intermediate, possessing a carboxylic acid and an aldehyde, can undergo an acid-catalyzed intramolecular cyclization. A strong acid like polyphosphoric acid (PPA) protonates the aldehyde, making it a potent electrophile that attacks the opposing aromatic ring. The subsequent dehydration and oxidation (often by air at high temperatures) yield the fused ketone structure of the fluorenone.
Predicted Reactivity
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Carboxylic Acid Group: This group will undergo standard reactions such as esterification (with alcohols under acidic conditions), amidation (with amines, often via an activated intermediate like an acyl chloride), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding alcohol).
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Aromatic Rings: The rings are deactivated towards electrophilic aromatic substitution due to the three electron-withdrawing groups. Nucleophilic aromatic substitution could be possible under harsh conditions, particularly at positions activated by the ketone.
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Ketone Carbonyl: The ketone can undergo nucleophilic addition reactions, though it is less reactive than a simple aldehyde due to steric hindrance and electronic effects. It can be reduced to a secondary alcohol using reagents like NaBH₄.
Analytical Characterization Workflow
Validating the identity, purity, and structure of a newly synthesized compound is paramount. The following workflow provides a self-validating system for the characterization of 7-chloro-9-oxo-9H-fluorene-1-carboxylic acid.
Caption: Comprehensive workflow for purification and characterization.
Step-by-Step Methodologies
A. Purification Protocol (Recrystallization)
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Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol/water, toluene).
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Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
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Filtration: If impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Prep: Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the compound and show the acidic proton).
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¹H NMR Prediction: Expect signals in the aromatic region (7.5-8.5 ppm). The protons adjacent to the electron-withdrawing ketone and carboxylic acid will be the most downfield. The carboxylic acid proton will appear as a broad singlet at a very downfield shift (>12 ppm).
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¹³C NMR Prediction: Expect ~14 distinct signals. The ketone carbonyl carbon will be significantly downfield (~190 ppm), and the carboxylic acid carbonyl will be around 165-170 ppm. Aromatic carbons will be in the 120-150 ppm range.
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Mass Spectrometry (MS):
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Technique: Use a high-resolution technique like Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, or Electron Ionization (EI).
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Expected Result: HRMS should confirm the molecular formula (C₁₄H₇ClO₃). Look for the molecular ion [M-H]⁻ at m/z 257.0062 in ESI negative mode. A key feature will be the isotopic pattern of chlorine: an [M-H]⁻ peak and an [M+2-H]⁻ peak in an approximate 3:1 ratio.
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Infrared (IR) Spectroscopy:
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Technique: Use an ATR-FTIR spectrometer.
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Predicted Absorptions:
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Potential Applications and Future Research
The unique combination of a halogen, a carboxylic acid, and a fluorenone core suggests several promising research avenues:
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Pharmaceutical Intermediate: The carboxylic acid serves as a versatile handle for derivatization, allowing for the synthesis of amides and esters. Fluorenone derivatives have been investigated for various biological activities, and this compound could be a key intermediate for building a library of potential drug candidates.[1][2]
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Materials Science: The rigid, electron-deficient aromatic system is a desirable feature for electron-transporting materials in OLEDs. The carboxylic acid could be used to anchor the molecule to surfaces or to incorporate it into polymer chains.
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Chemical Sensing: The fluorescent properties of the fluorenone core could potentially be modulated by the substituents, opening possibilities for developing chemosensors.
Future work should focus on:
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Executing the proposed synthesis and confirming the compound's structure.
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Screening for biological activity (e.g., cytotoxic, antimicrobial, enzyme inhibition).
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Measuring its photophysical properties (absorption, emission, quantum yield) to assess its suitability for materials science applications.
Safety and Handling
While no specific MSDS is available, data from analogous compounds should guide safety protocols.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[5] The toxicological properties have not been thoroughly investigated.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[7]
Conclusion
7-chloro-9-oxo-9H-fluorene-1-carboxylic acid is a compound with significant potential, stemming from the versatile chemistry of the fluorenone scaffold. This guide provides a robust framework for its investigation, from a logical synthetic strategy to a comprehensive analytical workflow. By leveraging predictive methods grounded in the properties of known analogues, researchers are well-equipped to approach the study of this and other novel chemical entities with scientific rigor and strategic foresight. The successful synthesis and characterization of this molecule will provide a valuable addition to the chemical library for both medicinal and materials science applications.
References
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ResearchGate. (n.d.). Synthesis of fluorenone from fluorene‐9‐carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 9-hydroxy-9H-fluorene-1-carboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). Fluorene-1-carboxylic acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Fluorenone. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 9H-Fluorene-9-carboxylic acid, 2,7-dichloro-9-hydroxy-, methyl ester - Substance Details. Retrieved from [Link]
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NIST. (n.d.). 9H-Fluorene-9-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4564700A - Process for the preparation of fluorene-9-carboxylic acid.
- Google Patents. (n.d.). EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 9H-Fluorene-9-carboxylic acid (CAS 1989-33-9). Retrieved from [Link]
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